molecular formula C15H19NO4 B7539153 Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate

Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate

Cat. No. B7539153
M. Wt: 277.31 g/mol
InChI Key: XXFPNSKVMHYOMI-UHFFFAOYSA-N
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Description

Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate, also known as Methyl CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material sciences. In medicinal chemistry, Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA can be used as a lead compound to design novel drugs for the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities in vitro. In drug discovery, Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA can be used as a building block to synthesize new compounds with improved pharmacological properties. In material sciences, Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA can be used as a precursor for the synthesis of functionalized polymers and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting specific enzymes or receptors in the body. For example, Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA has been shown to exhibit various biochemical and physiological effects in vitro. It has been shown to inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of specific enzymes involved in the inflammatory response. However, more research is needed to fully understand the biochemical and physiological effects of Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA in vivo.

Advantages and Limitations for Lab Experiments

Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA has several advantages for lab experiments. It is relatively easy to synthesize, and the compound can be obtained in high yields. It has also been shown to exhibit promising pharmacological activities in vitro. However, Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA has some limitations for lab experiments. For example, the compound is not very stable and can undergo hydrolysis under certain conditions. Additionally, more research is needed to fully understand the pharmacological properties of Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA in vivo.

Future Directions

There are several future directions for the research on Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA. One possible direction is to explore the potential of Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA as a lead compound for the development of novel drugs for the treatment of various diseases. Another direction is to investigate the mechanism of action of Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA and its potential targets in the body. Additionally, more research is needed to fully understand the biochemical and physiological effects of Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA in vivo. Finally, the synthesis of new compounds based on Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA can be explored to improve its pharmacological properties.
Conclusion:
In conclusion, Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate is a chemical compound with potential applications in various scientific fields. The synthesis method for Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA is relatively simple, and the compound can be obtained in high yields. Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA has been shown to exhibit promising pharmacological activities in vitro, including anti-inflammatory, anti-tumor, and anti-bacterial activities. However, more research is needed to fully understand the biochemical and physiological effects of Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA in vivo. The future directions for the research on Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA include exploring its potential as a lead compound for drug development, investigating its mechanism of action and potential targets, and synthesizing new compounds based on Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA to improve its pharmacological properties.

Synthesis Methods

Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA can be synthesized by reacting 3-aminophenol with cyclopentanecarbonyl chloride to obtain 3-(cyclopentanecarbonylamino)phenol. This compound is then reacted with methyl 2-bromoacetate in the presence of a base to obtain Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA. The synthesis method for Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate CPAA is relatively simple, and the compound can be obtained in high yields.

properties

IUPAC Name

methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)10-20-13-8-4-7-12(9-13)16-15(18)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFPNSKVMHYOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate

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